molecular formula C8H8NO7P B1235613 NFPLP CAS No. 42253-87-2

NFPLP

Cat. No.: B1235613
CAS No.: 42253-87-2
M. Wt: 261.13 g/mol
InChI Key: CRZDHHVBLGDCIO-UHFFFAOYSA-N
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Description

2-Nor-2-formylpyridoxal-5’-phosphate is a derivative of pyridoxal 5’-phosphate, which is a coenzyme involved in various enzymatic reactions. This compound is part of the vitamin B6 family and plays a crucial role in amino acid, carbohydrate, and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nor-2-formylpyridoxal-5’-phosphate involves the modification of pyridoxal 5’-phosphate through specific chemical reactions. One common method includes the formylation of pyridoxal 5’-phosphate under controlled conditions to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production of 2-Nor-2-formylpyridoxal-5’-phosphate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nor-2-formylpyridoxal-5’-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Nor-2-formylpyridoxal-5’-phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nor-2-formylpyridoxal-5’-phosphate involves its interaction with specific enzymes and proteins. It acts as a coenzyme, facilitating various biochemical reactions by forming covalent bonds with amine or thiol groups on target molecules. This interaction can alter the activity of enzymes and affect metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

42253-87-2

Molecular Formula

C8H8NO7P

Molecular Weight

261.13 g/mol

IUPAC Name

(4,6-diformyl-5-hydroxypyridin-3-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C8H8NO7P/c10-2-6-5(4-16-17(13,14)15)1-9-7(3-11)8(6)12/h1-3,12H,4H2,(H2,13,14,15)

InChI Key

CRZDHHVBLGDCIO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O

Canonical SMILES

C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O

Key on ui other cas no.

42253-87-2

Synonyms

2-nor-2-formylpyridoxal-5'-phosphate
NFPLP

Origin of Product

United States

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